molecular formula C21H19FN4O3S B2708221 4-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-methylbenzenesulfonamide CAS No. 946382-46-3

4-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-methylbenzenesulfonamide

Cat. No.: B2708221
CAS No.: 946382-46-3
M. Wt: 426.47
InChI Key: MPMBBVYMPDKYAM-UHFFFAOYSA-N
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Description

The compound 4-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-methylbenzenesulfonamide is a sulfonamide derivative featuring a hybrid heterocyclic core. Its structure combines a substituted imidazo[1,2-b]pyridazine moiety linked to a benzenesulfonamide scaffold with fluoro and methyl substituents.

Properties

IUPAC Name

4-fluoro-N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O3S/c1-13-4-5-15(19-12-26-20(23-19)8-9-21(24-26)29-3)11-18(13)25-30(27,28)16-6-7-17(22)14(2)10-16/h4-12,25H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMBBVYMPDKYAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NS(=O)(=O)C4=CC(=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core imidazo[1,2-b]pyridazine structure One common approach is the condensation of 2-aminopyridazines with appropriate halides under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and microwave-assisted synthesis are potential methods to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : Replacement of one atom or group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Reagents such as alkyl halides and sulfonating agents are often used.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: : It can serve as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity may be explored for potential therapeutic uses.

  • Medicine: : It could be investigated for its pharmacological properties and potential as a drug candidate.

  • Industry: : Its unique chemical properties may be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between the target compound and analogous sulfonamide derivatives:

Compound Name / ID Core Structure Substituents / Key Groups Molecular Weight (g/mol) Reported Activity / Notes Reference
Target compound Imidazo[1,2-b]pyridazine 6-Methoxy, 4-fluoro, 3-methylbenzenesulfonamide ~500 (estimated) Hypothesized kinase inhibition or antimicrobial activity based on sulfonamide derivatives
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine + chromene 5-Fluoro chromene, dual fluorophenyl groups 589.1 Not specified; chromene-pyrimidine hybrids often target topoisomerases or kinases
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Oxazole + benzenesulfonamide 5-Methyloxazole, 4-methylbenzenesulfonamide ~350 (estimated) Antimicrobial activity demonstrated against bacterial strains
N-[5-(3-{2-[(Cyclopropylmethyl)amino]pyrimidin-4-yl}-7-[(dimethylamino)methyl]-6-methylimidazo[1,2-a]pyridin-2-yl)-2-fluorophenyl]methanesulfonamide Imidazo[1,2-a]pyridine + pyrimidine Cyclopropylmethylamino, dimethylaminomethyl, methanesulfonamide 523.6 Kinase inhibition (e.g., JAK/STAT pathways) inferred from structural motifs
6-Chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide Furo[2,3-b]pyridine + pyrimidine Chloro, fluorophenyl, pyrimidinyl cyclopropane carboxamide ~550 (estimated) Potential anticancer agent due to furopyridine core and carboxamide linkage

Key Observations

Heterocyclic Core Variations: The target compound’s imidazo[1,2-b]pyridazine core distinguishes it from pyrazolo[3,4-d]pyrimidine () and imidazo[1,2-a]pyridine (). These cores influence solubility, binding affinity, and metabolic stability .

Substituent Effects :

  • The 6-methoxy group on the imidazo[1,2-b]pyridazine in the target compound may enhance hydrogen bonding with target proteins, akin to the 5-methyloxazole in .
  • Fluorine substituents (4-fluoro in the target vs. dual fluorophenyl groups in ) improve metabolic stability and membrane permeability .

Biological Activity Trends :

  • Sulfonamide derivatives with bulky aromatic systems (e.g., chromene in ) often exhibit kinase inhibition, while simpler analogs (e.g., oxazole in ) show antimicrobial effects .
  • The methanesulfonamide group in and the target compound may enhance selectivity for ATP-binding pockets in kinases .

Research Findings and Implications

  • Kinase Inhibition Potential: The target compound’s imidazo[1,2-b]pyridazine core aligns with known kinase inhibitors like imatinib derivatives, suggesting utility in oncology .
  • Antimicrobial Gaps : Unlike ’s oxazole derivative, the target compound’s complex structure may limit broad-spectrum antimicrobial activity but improve specificity .
  • Synthetic Challenges : The multi-step synthesis required for such hybrid structures (e.g., Suzuki couplings in ) highlights the need for optimized catalytic systems .

Biological Activity

The compound 4-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-methylbenzenesulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound possesses a unique structure characterized by:

  • Molecular Formula : C21H19FN4O4S
  • Molecular Weight : 442.47 g/mol
  • Functional Groups : Sulfonamide, methoxy, and imidazo[1,2-b]pyridazine moieties.

The presence of the fluorine atom and methoxy groups enhances its pharmacological properties, potentially increasing lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It is hypothesized to act as an inhibitor of specific kinases involved in inflammatory processes, modulating immune responses and exhibiting potential anticancer properties. The imidazo[1,2-b]pyridazine component is particularly noted for its role in targeting signaling pathways associated with cell proliferation and apoptosis.

Anticancer Properties

Studies have indicated that compounds similar to This compound exhibit significant anticancer activity. For instance:

  • In vitro studies demonstrated inhibition of cancer cell lines through apoptosis induction.
  • In vivo studies showed reduced tumor growth in xenograft models.

Inhibition of Kinases

The compound has been shown to inhibit several kinases involved in inflammatory pathways:

Kinase TargetInhibition TypeReference
JAK1Competitive
EGFRNon-competitive
mTORAllosteric

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the structure can lead to variations in potency and selectivity:

ModificationEffect on Activity
Fluorine substitutionIncreased potency against certain kinases
Methoxy group additionEnhanced solubility and bioavailability
Alteration of the sulfonamide groupVaries inhibitory profile against targets

Study 1: Inhibition of Inflammatory Cytokines

A recent study investigated the effects of this compound on inflammatory cytokines in a rheumatoid arthritis model. Results indicated a significant reduction in TNF-alpha and IL-6 levels, suggesting its potential as a therapeutic agent for autoimmune diseases.

Study 2: Antitumor Activity

Another study focused on the antitumor effects of this compound in breast cancer models. The results showed a dose-dependent decrease in tumor size and weight, with accompanying histological analysis revealing reduced cell proliferation markers.

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